molecular formula C10H13ClN2O2 B1440466 3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride CAS No. 1185302-96-8

3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Cat. No. B1440466
M. Wt: 228.67 g/mol
InChI Key: YMQDCMPWMCARNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzooxazolone, which is a type of organic compound. Benzooxazolones are known to have various biological activities and are used in drug discovery .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzooxazolones, for example, can undergo various reactions due to the presence of the oxazole ring .

Scientific Research Applications

1. Forensic Analysis

  • Application : Differentiation of isomeric substances, specifically α-methyltryptamine (AMT) and 5-(2-Aminopropyl)indole (5-IT), which can be a challenge under routine analytical conditions .
  • Methods : Analyses included 1H and 13C NMR, GC-EI/CI ion trap MS, applications of several U/HPLC-DAD and HPLC-MS methods .
  • Results : This report illustrates how subtle differences observed under mass spectral and UV conditions can help to facilitate the differentiation between the two isomers .

2. Pharmaceutical Research

  • Application : Synthesis of 1-(2-aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones and their derivatives, and study of their analgesic, anti-inflammatory, and antimicrobial activities .
  • Methods : Three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .
  • Results : The analgesic, anti-inflammatory, and antimicrobial activities and hemostatic effect of several compounds were studied .

3. Chiral Inversion

  • Application : Chiral inversion of unwanted S isomer 3-(5-((S)-2-Aminopropyl)-7-Cyanoindolin-1-yl) propyl benzoate via 2, 4 .
  • Methods : The methods and experimental procedures are not explicitly mentioned in the source .
  • Results : The results or outcomes obtained are not explicitly mentioned in the source .

4. Differentiation of Isomeric Substances

  • Application : Differentiation of isomeric substances, specifically α-methyltryptamine (AMT) and 5-(2-Aminopropyl)indole (5-IT), which can be a challenge under routine analytical conditions .
  • Methods : Analyses included 1H and 13C NMR, GC-EI/CI ion trap MS, applications of several U/HPLC-DAD and HPLC-MS methods .
  • Results : This report illustrates how subtle differences observed under mass spectral and UV conditions can help to facilitate the differentiation between the two isomers .

5. Chiral Inversion

  • Application : Chiral inversion of unwanted S isomer 3-(5-((S)-2-Aminopropyl)-7-Cyanoindolin-1-yl) propyl benzoate via 2, 4 .
  • Methods : The methods and experimental procedures are not explicitly mentioned in the source .
  • Results : The results or outcomes obtained are not explicitly mentioned in the source .

6. Differentiation of Isomeric Substances

  • Application : Differentiation of isomeric substances, specifically α-methyltryptamine (AMT) and 5-(2-Aminopropyl)indole (5-IT), which can be a challenge under routine analytical conditions .
  • Methods : Analyses included 1H and 13C NMR, GC-EI/CI ion trap MS, applications of several U/HPLC-DAD and HPLC-MS methods .
  • Results : This report illustrates how subtle differences observed under mass spectral and UV conditions can help to facilitate the differentiation between the two isomers .

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information .

Future Directions

The future directions in the research of a compound depend on its potential applications. For instance, benzooxazolones and similar compounds are being studied for their potential use in various therapeutic areas .

properties

IUPAC Name

3-(2-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-7(11)6-12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQDCMPWMCARNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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